PylRS Substrate Affinity – Km in ATP‑PPᵢ Exchange Assay
In a direct side‑by‑side comparison using the ATP‑[³²P]PPᵢ exchange assay with recombinant Methanosarcina barkeri PylRS (pH 7.2, 37 °C), Nε‑cyclopentyloxycarbonyl‑L‑lysine (Cyc) exhibited a KM of 670 μM, while the natural substrate pyrrolysine (Pyl) displayed a KM of 53 μM and Nε‑D‑prolyl‑L‑lysine (D‑prolyl‑lysine) showed a KM of 500 μM [1][2]. Cyc thus possesses approximately 13‑fold lower apparent affinity for PylRS compared with the native amino acid but is within only 1.34‑fold of the affinity of the closest characterized synthetic analog, D‑prolyl‑lysine [1].
| Evidence Dimension | KM for PylRS‑catalyzed amino acid activation (ATP‑PPi exchange) |
|---|---|
| Target Compound Data | KM = 670 μM (Nε‑cyclopentyloxycarbonyl‑L‑lysine) |
| Comparator Or Baseline | KM = 53 μM (pyrrolysine); KM = 500 μM (Nε‑D‑prolyl‑L‑lysine) |
| Quantified Difference | Cyc/Pyl ratio ≈ 12.6 (higher KM indicates lower affinity); Cyc/D‑prolyl‑lysine ratio ≈ 1.34 |
| Conditions | Recombinant M. barkeri PylRS, pH 7.2, 37 °C |
Why This Matters
The 13‑fold KM differential versus the native ligand defines the achievable acylation rate for a given Cyc concentration, directly informing the design of feeding concentrations in genetic code expansion experiments.
- [1] Polycarpo, C., Herring, S., Bérubé, A., Wood, M., Söll, D., & Ambrogelly, A. (2006). Pyrrolysine analogues as substrates for pyrrolysyl‑tRNA synthetase. FEBS Letters, 580(28‑29), 6695‑6700. https://doi.org/10.1016/j.febslet.2006.11.028 View Source
- [2] BRENDA Enzyme Database. (2025). EC 6.1.1.26 – pyrrolysyl‑tRNA synthetase – KM values. Retrieved from https://www.brenda-enzymes.org/search_result.php?W[1]=6.1.1.26&T[1]=1&V[3]=1&V[4]=1&V[5]=1 View Source
